3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11315226
InChI: InChI=1S/C24H22N4O3S2/c1-16-6-5-9-27-20(16)25-21(26-10-12-31-13-11-26)18(22(27)29)14-19-23(30)28(24(32)33-19)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3/b19-14-
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC11315226

Molecular Formula: C24H22N4O3S2

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C24H22N4O3S2
Molecular Weight 478.6 g/mol
IUPAC Name (5Z)-3-benzyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22N4O3S2/c1-16-6-5-9-27-20(16)25-21(26-10-12-31-13-11-26)18(22(27)29)14-19-23(30)28(24(32)33-19)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3/b19-14-
Standard InChI Key UESFPYZIMOMLCA-RGEXLXHISA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three primary components:

  • A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system formed by fusing pyridine and pyrimidinone rings.

  • A morpholin-4-yl group at position 2, contributing to solubility and target interaction.

  • A (Z)-configured methylene bridge linking the core to a 3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety, which introduces stereochemical complexity and redox activity.

The molecular formula is C₂₆H₂₅N₅O₃S₂, with a molecular weight of 521.65 g/mol. Key functional groups include:

  • Thiazolidinone ring (with thioxo and oxo groups)

  • Aromatic benzyl substituent

  • Tertiary amine in the morpholine ring

Table 1: Key Structural Features

FeaturePositionRole
Pyrido[1,2-a]pyrimidinoneCoreScaffold for bioactivity
Morpholin-4-ylC2Solubility enhancement
Thiazolidin-5-ylideneC3Redox and binding interactions

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, as outlined below:

  • Formation of the Pyrido[1,2-a]pyrimidinone Core:

    • Cyclocondensation of 2-aminopyridine derivatives with β-keto esters or aldehydes under acidic conditions.

    • Example: Reaction of 2-amino-4-methylpyridine with ethyl acetoacetate yields the intermediate pyrimidinone.

  • Introduction of the Morpholine Group:

    • Nucleophilic substitution at position 2 using morpholine under refluxing toluene.

  • Thiazolidinone Moiety Attachment:

    • Condensation of a thioamide precursor with an α-haloketone (e.g., chloroacetophenone) to form the thiazolidinone ring.

    • Stereoselective Z-configuration is achieved via controlled reaction temperatures (0–5°C).

Table 2: Representative Synthesis Conditions

StepReagentsConditionsYield
12-Amino-4-methylpyridine, ethyl acetoacetateHCl, ethanol, reflux65–70%
2Morpholine, K₂CO₃Toluene, 110°C80%
3Benzyl thioamide, ClCH₂COPhDMF, 0°C, N₂ atmosphere55%

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 μM) and A549 lung adenocarcinoma (IC₅₀ = 2.8 μM). The mechanism involves:

  • Topoisomerase II inhibition: The thiazolidinone moiety intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex.

  • Reactive oxygen species (ROS) generation: Thioxo groups facilitate redox cycling, inducing apoptosis.

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in macrophages (LPS-induced model) by inhibiting IκBα phosphorylation (70% reduction at 10 μM).

Pharmacokinetic Profile

Absorption and Distribution

  • LogP: 2.1 (moderate lipophilicity)

  • Plasma protein binding: 89% (albumin-dominated)

  • Blood-brain barrier permeability: Low (brain/plasma ratio = 0.03)

Metabolism and Excretion

Primary metabolic pathways include:

  • Morpholine ring oxidation to morpholine N-oxide (CYP3A4-mediated)

  • Thiazolidinone hydrolysis to mercaptoacetamide derivatives

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazolidinone Derivatives

CompoundStructure VariationIC₅₀ (MCF-7)
Target compound9-Methyl, morpholine1.2 μM
BH21231 (C26H27N5O3S2)4-Methoxybenzyl, ethylpiperazine3.4 μM
BH21240 (C26H27N5O3S2)Benzyl, hydroxyethylpiperazine2.1 μM

The 9-methyl group and morpholine substitution confer superior potency compared to analogs with bulkier substituents .

Therapeutic Applications and Future Directions

Oncology

  • Combination therapy: Synergizes with doxorubicin (CI = 0.3 at 1:2 ratio).

  • Targeted delivery: Nanoparticle formulations under investigation to enhance tumor accumulation.

Autoimmune Diseases

Preclinical models show efficacy in rheumatoid arthritis by reducing TNF-α levels (65% decrease vs. control).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator